molecular formula C11H11NO B1492891 4,6-dimethyl-1H-indole-2-carbaldehyde CAS No. 1258520-62-5

4,6-dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B1492891
CAS No.: 1258520-62-5
M. Wt: 173.21 g/mol
InChI Key: GKOKIBCLJUKNCG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indole-2-carbaldehyde (CAS 1258520-62-5) is a high-purity chemical building block featuring the versatile indole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The indole nucleus is a privileged structure in pharmaceuticals, known for its ability to interact efficiently with multiple biological receptors and targets . This specific derivative, with aldehyde and methyl functional groups, is designed for use in the synthesis of more complex, bioactive molecules. The aldehyde group at the 2-position serves as a versatile handle for further chemical modification, notably through condensation reactions to create azaheterocyclic compounds like quinazolinones, which are prominent scaffolds in the development of new therapeutic agents . In research applications, this compound serves as a precursor for developing novel substances with potential biological activities. Indole derivatives are extensively investigated for their antimicrobial properties, including activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the indole core is a key component in the development of anticancer agents; structurally similar indole-based ligands have been used to create metal complexes that demonstrate potent in vitro cytotoxicity against cancer cell lines, such as HCT-116 colorectal carcinoma and MCF-7 breast cancer, sometimes exceeding the activity of reference drugs . The mechanism of action for derived compounds can be multi-faceted, potentially involving the inhibition of protein kinases (e.g., VEGFR-2), interaction with DNA, or the induction of apoptosis through caspase activation . Researchers value this compound for its role in exploring new chemical space and generating compounds for high-throughput screening against various disease models. Handling & Safety: Please refer to the Safety Data Sheet (SDS) before use. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,6-dimethyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKIBCLJUKNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

4,6-Dimethyl-1H-indole-2-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate the activity of key signaling molecules, which can lead to changes in cellular function. The exact effects of this compound on different cell types are still being studied, but preliminary data suggest it may have significant impacts on cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity. Long-term exposure to this compound may result in altered cellular responses, which are important considerations for its potential therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport mechanisms of this compound is important for optimizing its use in biomedical applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity

Biological Activity

4,6-Dimethyl-1H-indole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The presence of methyl groups at positions 4 and 6 enhances its chemical reactivity and biological activity, making it a valuable compound for further research.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For example, this compound has been linked to increased reactive oxygen species (ROS) production and activation of apoptotic pathways in various cancer cell lines.
  • Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects against bacteria and fungi. Research indicates that this compound displays inhibitory activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and related diseases .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tyrosinase, an enzyme crucial for melanin production.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate cell growth and apoptosis. This modulation is particularly relevant in cancer therapy where controlling cell proliferation is essential .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. Key findings include:

StudyFindings
Induces apoptosis in cancer cells via ROS generation.
Exhibits antimicrobial activity against S. aureus and E. coli.
Shows potential as an anticancer agent with high binding affinity to DNA.
Demonstrates antioxidant properties that can mitigate oxidative stress.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Studies : In vitro studies using human cancer cell lines have shown that this compound significantly reduces cell viability and induces apoptosis through caspase activation pathways .
  • Antimicrobial Testing : A series of tests demonstrated that the compound effectively inhibits the growth of pathogenic bacteria, suggesting potential applications in treating infections .
  • Oxidative Stress Mitigation : Research has indicated that the antioxidant capacity of this compound may provide protective effects against oxidative damage in cellular models .

Scientific Research Applications

Pharmaceutical Development

4,6-Dimethyl-1H-indole-2-carbaldehyde is utilized in the development of various pharmaceutical compounds due to its ability to act as a precursor for indole-based drugs. For instance:

  • Antiviral Agents : Research indicates that indole derivatives can inhibit viral replication by targeting specific enzymes such as integrase in HIV . Compounds derived from this compound have shown potential in this area.

Biological Evaluation

Studies have demonstrated that derivatives of this compound exhibit promising biological activities:

  • Antimicrobial Properties : Certain derivatives have been evaluated for their effectiveness against bacterial strains resistant to conventional antibiotics. The indole structure is known for its bioactivity, making these compounds attractive candidates for further investigation .

Agricultural Applications

Indole derivatives, including this compound, are explored for their potential as agrochemicals. They may serve as:

  • Pesticides : Indole-based compounds have been studied for their insecticidal properties against agricultural pests.

Case Study 1: Antiviral Activity

A study focused on the antiviral activity of indole derivatives found that compounds similar to this compound exhibited significant inhibition of HIV integrase with an IC50 value of approximately 3.11 μM. This highlights the compound's potential in antiviral drug development .

Case Study 2: Antibacterial Efficacy

Research conducted on indole-based compounds demonstrated their effectiveness against multi-drug resistant bacterial strains. In vitro assays showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4,6-dimethyl-1H-indole-2-carbaldehyde with related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Storage Conditions
This compound 1258520-62-5 C₁₁H₁₁NO 173.21 2-CHO, 4-CH₃, 6-CH₃ Not reported Not specified
Indole-3-carboxaldehyde 487-89-8 C₉H₇NO 145.15 3-CHO 193–198 Room temperature
Indole-4-carboxaldehyde 1074-86-8 C₉H₇NO 145.16 4-CHO 140–146 Below -20°C
2-Methyl-1H-indole-3-carbaldehyde 5416-80-8 C₁₀H₉NO 159.19 3-CHO, 2-CH₃ Not reported Not reported

Key Observations :

  • Melting Points : Substituent position significantly affects melting points. Indole-3-carboxaldehyde has a higher melting point (193–198°C) than the 4-isomer (140–146°C), likely due to differences in crystal packing .
  • Storage : Methyl groups in the 4,6-dimethyl compound may confer stability, unlike indole-4-carboxaldehyde, which requires stringent storage conditions .

Reactivity Differences :

  • Indole-3-carboxaldehyde is a common precursor for pharmaceuticals (e.g., kinase inhibitors), while the 4-isomer’s applications are less documented, possibly due to synthetic challenges .

Preparation Methods

Starting Material Preparation and Cyclization

One reported approach begins with the synthesis of methyl 4,6-dimethoxyindole-2-carboxylate as a precursor, which is then converted to the corresponding indole carbaldehydes through selective reactions. Although this example uses methoxy substituents, the methodology is adaptable to methyl-substituted analogs by appropriate precursor modification.

Formylation Using Vilsmeier Reagent

The Vilsmeier-Haack reaction is a classical and widely used method for introducing aldehyde groups into aromatic systems, including indoles.

  • For 4,6-dimethylindole derivatives, formylation with Vilsmeier reagent (POCl3/DMF) at low temperature selectively introduces the formyl group at the 2-position.
  • The presence of methyl groups at positions 4 and 6 influences the regioselectivity and reactivity, favoring formylation at C2 due to electronic and steric effects.

Detailed Reaction Conditions and Optimization

A recent comprehensive study on related indole-2-carbaldehydes provides insight into optimized conditions for such transformations:

Parameter Optimal Condition Notes
Solvent Toluene Preferred for yield and selectivity
Temperature 18 °C (room temperature) Ensures controlled reaction kinetics
Catalyst Bi(OTf)3 (20 mol %) Lewis acid catalyst enhancing formylation
Base Cs2CO3 (60 mol %) Facilitates deprotonation and reaction
Reaction Time 36 hours Prolonged to ensure complete conversion
Oxidant Kharasch oxidant (2.0 equiv) Supports oxidative conditions

This optimized protocol yields high purity and enantiomeric excess in downstream applications, indicating the robustness of the preparation method.

Comparative Analysis of Reaction Parameters

The following table summarizes the effects of varying reaction components on the yield and enantiomeric ratio (er) of the target indole carbaldehyde derivatives in related synthesis, which can inform adjustments for 4,6-dimethyl-1H-indole-2-carbaldehyde preparation:

Entry Variation Yield (%) Enantiomeric Ratio (er) Notes
1 Standard conditions 69 95:5 Baseline
5 K2CO3 instead of Cs2CO3 36 91:9 Lower yield, slight er decrease
10 Sc(OTf)3 instead of Bi(OTf)3 52 92:8 Moderate yield and er
17 THF instead of toluene <5 - Poor yield
25 50 °C instead of 18 °C 79 86:14 Higher yield, lower er

This data suggests that maintaining the original catalyst, base, solvent, and temperature conditions is critical for optimal yield and selectivity.

Mechanistic Insights

The formylation mechanism typically involves:

  • Formation of the electrophilic Vilsmeier reagent intermediate from POCl3 and DMF.
  • Electrophilic aromatic substitution at the 2-position of the indole ring, facilitated by electron-donating methyl groups at positions 4 and 6.
  • Subsequent hydrolysis to yield the aldehyde functionality.

The presence of methyl groups at 4 and 6 positions influences the electron density and steric environment, enhancing regioselectivity towards the 2-position formylation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Cyclization of vinyl azides Methyl 4,6-dimethoxyindole ester Thermal decomposition, cyclization Moderate Adaptable for methyl-substituted indoles
Vilsmeier-Haack formylation 4,6-Dimethylindole POCl3/DMF, Bi(OTf)3, Cs2CO3, toluene, 18 °C 69-79 High regioselectivity and yield
Lewis acid catalyzed oxidation Indole derivatives Bi(OTf)3, Cs2CO3, oxidants Variable Used in enantioselective synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dimethyl-1H-indole-2-carbaldehyde, and what critical parameters influence reaction yield?

  • Methodological Answer : The compound can be synthesized via formylation of 4,6-dimethyl-1H-indole using the Vilsmeier-Haack reaction (POCl3/DMF) or through condensation reactions. For example, refluxing indole derivatives with sodium acetate in acetic acid is a standard method for analogous aldehydes . Critical parameters include temperature control (reflux conditions), stoichiometry of formylating agents, and reaction time. Catalytic systems, such as manganese(IV) oxide in dichloromethane, may enhance selectivity for the aldehyde group .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation or moisture absorption. Use PPE (gloves, goggles, lab coat) during handling, and avoid skin contact due to potential reactivity of the aldehyde group. Waste should be segregated and disposed via certified chemical waste protocols .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Look for the aldehyde proton signal at ~10 ppm and aromatic protons in the 6.5–8.5 ppm range. Methyl groups (4,6-positions) appear as singlets at ~2.3–2.5 ppm.
  • IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1680–1700 cm⁻¹.
  • Mass Spectrometry : The molecular ion ([M+H]+) should match the molecular weight (C11H11NO = 173.22 g/mol). Compare with analogs like 1H-Indole-2-carbaldehyde derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the aldehyde group’s electron-withdrawing effect can be analyzed to guide synthetic modifications. Computational tools like Gaussian or ORCA are recommended, with solvent effects modeled using PCM .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., spectral anomalies or unexpected reaction outcomes)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/IR with X-ray crystallography (if crystals are obtainable). For crystallography, SHELXL refinement can resolve structural ambiguities .
  • Impurity Analysis : Use HPLC or GC-MS to detect byproducts. Recrystallization in DMF/acetic acid mixtures may improve purity .
  • Reaction Optimization : Adjust catalysts (e.g., Ru complexes) or solvent polarity to align outcomes with computational predictions .

Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals suitable for X-ray diffraction?

  • Methodological Answer :

  • Slow Evaporation : Dissolve the compound in a 1:1 DCM/hexane mixture and allow gradual solvent evaporation.
  • Diffusion Methods : Layer a poor solvent (e.g., hexane) over a concentrated DCM solution.
  • Refinement : Use SHELXL for structure solution and refinement, particularly for handling twinned data or high-resolution datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-1H-indole-2-carbaldehyde

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